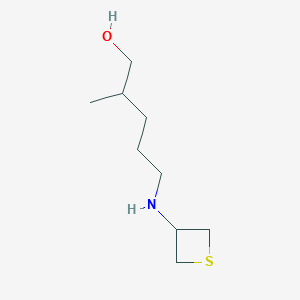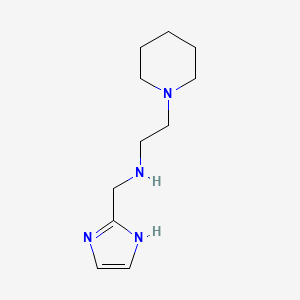
N-((1H-Imidazol-2-yl)methyl)-2-(piperidin-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Imidazol-2-yl)methyl)-2-(piperidin-1-yl)ethan-1-amine is a synthetic organic compound that features both an imidazole ring and a piperidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-2-yl)methyl)-2-(piperidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Piperidine Ring: The imidazole derivative can be reacted with a piperidine derivative under suitable conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could be used to modify the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
N-((1H-Imidazol-2-yl)methyl)-2-(piperidin-1-yl)ethan-1-amine may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with imidazole and piperidine rings can interact with enzymes, receptors, or ion channels, modulating their activity. The imidazole ring might participate in hydrogen bonding or coordination with metal ions, while the piperidine ring could influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-((1H-Imidazol-2-yl)methyl)-2-(morpholin-1-yl)ethan-1-amine: Similar structure but with a morpholine ring instead of a piperidine ring.
N-((1H-Imidazol-2-yl)methyl)-2-(pyrrolidin-1-yl)ethan-1-amine: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N-((1H-Imidazol-2-yl)methyl)-2-(piperidin-1-yl)ethan-1-amine is unique due to the combination of the imidazole and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-piperidin-1-ylethanamine |
InChI |
InChI=1S/C11H20N4/c1-2-7-15(8-3-1)9-6-12-10-11-13-4-5-14-11/h4-5,12H,1-3,6-10H2,(H,13,14) |
InChI Key |
NNGFWZPNZRWRBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNCC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxythiazolo[4,5-c]pyridin-2-amine](/img/structure/B13019581.png)
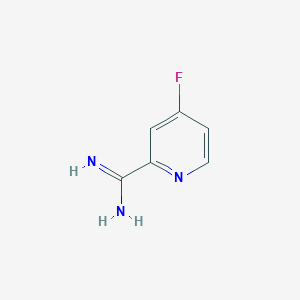
![tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B13019588.png)
![tert-Butyl 9,9-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13019592.png)

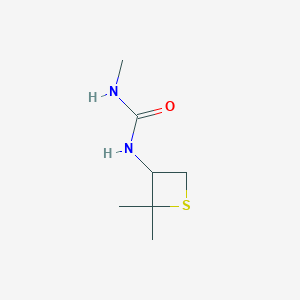
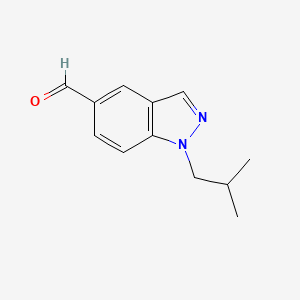
![4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13019620.png)
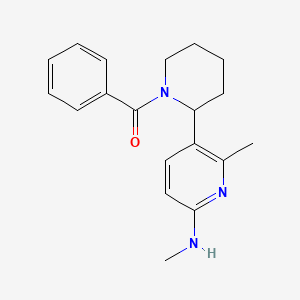

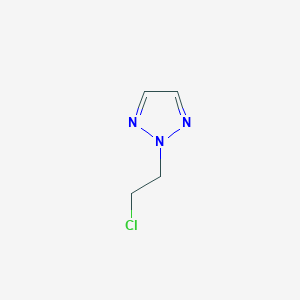
![N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13019649.png)
